Bunazosin Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3.ClH/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19;/h11-12H,4-10H2,1-3H3,(H2,20,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGBEUITCPENLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80755-51-7 (Parent) | |
| Record name | Bunazosin hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048588 | |
| Record name | Bunazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52712-76-2 | |
| Record name | Bunazosin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52712-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunazosin hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNAZOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V54TZ7U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of Bunazosin Hydrochloride
Alpha-1 Adrenoceptor Subtype Selectivity and Binding Kinetics
Bunazosin's therapeutic effects are rooted in its ability to selectively block alpha-1 adrenergic receptors. nih.govnih.gov This selectivity distinguishes it from non-selective alpha-blockers and is crucial to its mechanism of action.
Affinity for Alpha-1a, Alpha-1b, and Alpha-1d Adrenoceptor Subtypes
While bunazosin (B1200336) is established as a selective antagonist for the alpha-1 adrenoceptor family over the alpha-2 subtype, detailed comparative binding affinity data (Kᵢ values) across the three primary alpha-1 subtypes (α₁ₐ, α₁ₑ, and α₁ₔ) is not extensively detailed in the available literature. However, functional studies provide insight into its potent antagonist activity. In studies on rabbit proximal urethra smooth muscle, bunazosin's antagonist potency (pA₂) was determined to be 8.39. medchemexpress.com The pA₂ value is a measure of the antagonist's activity in a functional assay, representing the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. This indicates a high level of potency at the alpha-1 receptors mediating smooth muscle contraction in this tissue.
Competitive vs. Non-Competitive Antagonism Mechanisms
Research into the nature of bunazosin's interaction with the alpha-1 adrenoceptor indicates a competitive antagonism mechanism. In a study examining the effects of bunazosin on norepinephrine-induced contractions in the rabbit proximal urethra, the presence of bunazosin caused a concentration-dependent parallel shift to the right in the norepinephrine (B1679862) concentration-response curve. medchemexpress.com
A Schild plot analysis of these findings yielded a straight line with a slope of 0.96. medchemexpress.com A slope of approximately 1 in a Schild plot is a hallmark characteristic of competitive antagonism, suggesting that bunazosin and the agonist (norepinephrine) bind to the same receptor site in a reversible and mutually exclusive manner. medchemexpress.com
Radioligand Binding Studies and Receptor Quantification (e.g., [3H]-bunazosin)
The tritiated form of bunazosin, [³H]-bunazosin, has been developed and utilized as a valuable radioligand for characterizing and quantifying alpha-1 adrenoceptors in various tissues. researchgate.netgenome.jp These binding assays have demonstrated that [³H]-bunazosin binding is specific, saturable, and of high affinity. researchgate.net
Radioligand binding studies have provided key parameters such as the equilibrium dissociation constant (Kₔ) and the maximum receptor density (Bₘₐₓ). The Kₔ value reflects the affinity of the radioligand for the receptor, with a lower Kₔ indicating higher affinity. The Bₘₐₓ value represents the total concentration of receptors in the tissue. sci-hub.secaltagmedsystems.co.uk
In membranes from human prostates with benign prostatic hypertrophy (BPH), specific binding of [³H]-bunazosin was characterized by a high affinity, with a Kₔ of 0.55 nM, and a receptor density (Bₘₐₓ) of 676 fmol/mg of protein. researchgate.netnih.gov Similarly, studies in the rat renal cortex using [³H]-bunazosin revealed an apparent Kₔ of 0.38 nmol/L. genome.jp These studies confirm that [³H]-bunazosin is a potent tool for the direct investigation of alpha-1 adrenoceptor binding sites.
| Tissue | Species | Dissociation Constant (Kₔ) | Receptor Density (Bₘₐₓ) | Reference |
|---|---|---|---|---|
| Prostate (BPH) | Human | 0.55 ± 0.04 nM | 676 ± 33 fmol/mg protein | researchgate.netnih.gov |
| Renal Cortex | Rat | 0.38 ± 0.06 nmol/L | Not Reported | genome.jp |
| Renal Cortex | Human | 4.6 nmol/l | 34.7 fmol/mg of protein | drugbank.com |
| Renal Medulla | Human | 2.4 nmol/l | 23.2 fmol/mg of protein | drugbank.com |
Downstream Signaling Pathways and Cellular Responses
By blocking the alpha-1 adrenoceptor, bunazosin hydrochloride prevents the initiation of a cascade of intracellular events normally triggered by adrenergic agonists like norepinephrine.
G-Protein Coupled Receptor Interactions
Alpha-1 adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily. Specifically, they are coupled to the Gq/11 family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change that activates the Gq/11 protein. This activation initiates a signaling cascade, a primary component of which is the activation of phospholipase C (PLC).
As a competitive antagonist, bunazosin binds to the alpha-1 adrenoceptor but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it effectively prevents endogenous catecholamines from activating the Gq/11 pathway, thereby inhibiting the downstream cellular responses mediated by this signaling cascade.
Intracellular Calcium Mobilization and Modulation
A critical consequence of Gq/11 pathway activation is an increase in intracellular calcium (Ca²⁺) concentration. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
Bunazosin has been shown to directly impact this process. In cultured rat aortic smooth muscle cells, this compound not only caused a marked and sustained decrease in the basal cytosolic Ca²⁺ concentration but also completely blocked the increase in intracellular Ca²⁺ induced by the alpha-1 agonist phenylephrine (B352888).
Interactions with Other Receptor Systems and Ion Channels
This compound has been evaluated for its effects on various ion channels, including voltage-gated sodium channels. Blockade of these channels can significantly alter cellular excitability and conduction velocity. frontiersin.org Comparative electrophysiological studies have been conducted to differentiate the effects of bunazosin from other alpha-1 adrenergic blockers, such as doxazosin (B1670899).
In a study using rat hearts, doxazosin was found to inhibit the cardiac sodium current (INa) and cause a negative shift in the inactivation curve at a concentration of 10 µM. In contrast, bunazosin, at the same concentration, did not demonstrate a significant inhibitory effect on the sodium current. wikipedia.org While bunazosin did show a moderate inhibitory effect on the L-type calcium current (I(Ca,L)), its lack of activity at the sodium channel represents a key pharmacological distinction. wikipedia.org This suggests that this compound possesses minimal to no significant sodium channel blocking properties at therapeutic concentrations.
Table 1: Comparative Electrophysiological Effects on Cardiac Ion Currents (at 10 µM)
| Compound | Sodium Current (INa) Inhibition | L-type Calcium Current (I(Ca,L)) Inhibition |
|---|---|---|
| Bunazosin | No significant inhibition | ~30% inhibition |
| Doxazosin | Significant inhibition | Significant inhibition |
The therapeutic utility and side-effect profile of a drug are heavily influenced by its selectivity for its primary target receptor over other receptors. This compound is characterized by its high selectivity for alpha-1 adrenergic receptors over alpha-2 adrenergic receptors. genome.jp
Studies have also investigated its potential for interaction with other unrelated receptor systems. For instance, a receptor-binding assay demonstrated that bunazosin does not bind to either endothelin A (ETA) or endothelin B (ETB) receptors. researchgate.net While extensive public data from broad panel screening against a wide array of neurotransmitter receptors (such as dopaminergic and serotonergic subtypes) is limited, the available literature emphasizes its targeted action on the alpha-1 adrenoceptor. The absence of widely reported, significant binding affinities for major dopamine (B1211576) or serotonin (B10506) receptors suggests a low potential for direct cross-reactivity with these systems.
Table 2: Summary of this compound Receptor Interaction Profile
| Receptor System | Interaction / Selectivity | Finding |
|---|---|---|
| Adrenergic Receptors | Alpha-1 vs. Alpha-2 | Selective antagonist for alpha-1 adrenoceptors. genome.jp |
| Endothelin Receptors | ETA and ETB | No significant binding affinity observed. researchgate.net |
| Dopamine Receptors | Cross-reactivity | No significant binding affinity widely reported. |
| Serotonin Receptors | Cross-reactivity | No significant binding affinity widely reported. |
Pharmacodynamic and Pharmacokinetic Research
Absorption and Bioavailability Studies
Bunazosin (B1200336) hydrochloride is absorbed from the gastrointestinal tract following oral administration. patsnap.com As an alpha-1 adrenergic receptor antagonist, its systemic action relies on its successful passage from the gut into the bloodstream. The primary mechanism for the absorption of many orally administered drugs involves passive diffusion across the gastrointestinal mucosa, driven by a concentration gradient. While specific studies detailing the precise transporters or channels involved in bunazosin's uptake are not extensively documented in the provided research, its classification as a quinazoline (B50416) derivative suggests it possesses the physicochemical properties necessary for lipid membrane transit. After absorption, bunazosin undergoes first-pass metabolism in the liver, which can influence its ultimate bioavailability. patsnap.com The adrenergic control of gut motility, which can be modulated by alpha-1 adrenoceptor antagonists, may also indirectly influence the absorption environment, although this is a general principle of the drug class rather than a specific documented mechanism for bunazosin's own absorption. nih.gov
The formulation of bunazosin hydrochloride significantly influences its pharmacokinetic profile, particularly its systemic availability and duration of action. A sustained-release formulation, also known as bunazosin retard, has been developed to provide a more stable plasma concentration over time compared to immediate-release versions.
Another study highlighted that a sustained-release formulation of this compound may have a beneficial effect on cerebral blood flow in hypertensive patients with chronic cerebral infarction, an effect not as commonly observed with other classes of antihypertensives like ACE inhibitors. nih.gov This finding suggests that the controlled release of bunazosin from the formulation allows for sustained systemic concentrations that can influence blood flow in specific vascular beds. nih.gov The goal of such formulations is to enhance therapeutic efficacy and patient compliance by maintaining the drug concentration within a desired therapeutic window for an extended period. mdpi.com
Table 1: Pharmacokinetic Parameters of Sustained-Release Bunazosin (6 mg) in Hypertensive Patients nih.gov
| Parameter | Normal Renal Function (NRF) | Impaired Renal Function (IRF) | Significance (NRF vs. IRF) |
| Peak Plasma Level (Cmax) | Lower | Significantly Higher | P < 0.05 |
| Time to Peak (Tmax) | Not specified | Not specified | No significant difference |
| Elimination Half-Life (t₁/₂) | Not specified | Not specified | No significant difference |
| AUC₀₋₂₄ (after consecutive dosing) | No significant change from single dose | No significant change from single dose | No significant difference |
| Cumulative Urinary Excretion | < 1.1% of dose | < 1.1% of dose | No significant difference |
Distribution and Tissue-Specific Accumulation
The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes in the body tissues versus the plasma. derangedphysiology.com For bunazosin, studies have shown that its distribution can be affected by physiological conditions such as renal function.
In a comparative study between healthy control subjects and patients with renal insufficiency, the apparent volume of distribution was found to be significantly smaller in the patient group. nih.gov This suggests that in the context of renal insufficiency, bunazosin is less distributed into the tissues and more confined to the central compartment (blood). nih.gov Concurrently, the peak plasma level and the area under the plasma concentration-time curve were significantly increased in these patients, which is consistent with a smaller volume of distribution and decreased plasma clearance. nih.gov These findings suggest that hepatic metabolism of the drug may be reduced in patients with renal disease, impacting its distribution profile. nih.gov
Table 2: Effect of Renal Insufficiency on Bunazosin Pharmacokinetic Parameters nih.gov
| Parameter | Healthy Control Subjects | Patients with Renal Insufficiency |
| Peak Plasma Level | Normal | Significantly Increased |
| Area Under Curve (AUC) | Normal | Significantly Increased |
| Plasma Clearance | Normal | Significantly Smaller |
| Apparent Volume of Distribution | Normal | Significantly Smaller |
This compound is formulated for topical ophthalmic use, primarily for the management of glaucoma, due to its ability to penetrate ocular tissues and exert local effects. wikipedia.org The mechanism involves reducing intraocular pressure by enhancing aqueous humor outflow. wikipedia.orgyoutube.com
Detailed pharmacokinetic studies in rabbits have been conducted to model the distribution of bunazosin in various ocular tissues after topical instillation. nih.gov A study developed a seven-compartment pharmacokinetic model to describe the drug's behavior. Following instillation, bunazosin concentrations were measured in tear fluid, aqueous humor, cornea, and the iris-ciliary body. nih.gov The model demonstrated that topically applied bunazosin effectively penetrates the anterior segment of the eye, reaching therapeutic concentrations in the target tissues. nih.gov
Further research has shown that bunazosin can also reach posterior ocular structures. It has been found to inhibit endothelin-1-induced constriction of retinal arteries in rabbits, suggesting that topical application can lead to sufficient concentrations in the posterior retina. researchgate.netresearchgate.net This is significant as it indicates the potential for bunazosin to influence blood flow to the optic nerve. wikipedia.org Studies in murine models of myopia have also demonstrated that topical bunazosin can increase choroidal blood perfusion, which is associated with the suppression of myopia progression. arvojournals.orgarvojournals.org
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the central nervous system (CNS). nih.govnih.gov The ability of a drug to permeate the BBB is crucial for treating CNS disorders. mdpi.com
While direct quantitative studies on the BBB permeability of bunazosin are limited, evidence from clinical studies suggests it can cross the BBB and exert effects on the CNS. A study on hypertensive patients with chronic cerebral infarction found that a sustained-release formulation of this compound significantly increased cerebral blood flow in the parietal cortex and caudate nucleus after eight weeks of administration. nih.gov This indicates that the drug reaches the cerebral vasculature and influences its function, which implies at least some degree of CNS penetration. The selectivity of bunazosin for alpha-1 adrenergic receptors is thought to minimize potential side effects related to the central nervous system compared to less selective agents. patsnap.com However, the observed influence on cerebral circulation confirms a central effect. nih.gov The transport of lipid-soluble small molecules is a primary mechanism for crossing the BBB, and as a quinazoline derivative, bunazosin likely utilizes this pathway. researchgate.net
Metabolism and Biotransformation Pathways
The transformation of this compound within the body is a critical determinant of its therapeutic action and duration. The liver serves as the primary site for its metabolism.
Cytochrome P450 Enzyme Involvement (e.g., Rifampicin interactions)
The metabolism of this compound occurs principally in the liver, a process that typically involves the cytochrome P450 (CYP) enzyme system. nih.gov CYP enzymes are essential for the biotransformation of a wide array of xenobiotics, including many pharmaceutical agents. mdpi.com
A potent inducer of hepatic drug metabolism, particularly of the cytochrome P450 system, is the antituberculosis drug Rifampicin. nih.gov Co-administration of Rifampicin can significantly enhance the metabolism of drugs that are substrates for these enzymes. nih.gov This induction is a selective process, and not all drugs metabolized via oxidation are affected. nih.gov While the specific CYP isozymes responsible for the metabolism of this compound are not detailed in available research, its hepatic metabolism suggests a potential for interactions with potent enzyme inducers. Such interactions could theoretically lead to an accelerated breakdown of Bunazosin, potentially altering its plasma concentration and efficacy. Therefore, monitoring is often essential when co-administering a CYP inducer with a drug primarily cleared by hepatic metabolism. nih.gov
Elimination and Excretion Routes
The body eliminates this compound and its metabolites through carefully regulated pathways, primarily involving the renal and biliary systems.
Renal and Biliary Excretion Mechanisms
The primary route of excretion for this compound and its metabolites is via the kidneys into the urine. patsnap.com However, research indicates that the amount of unchanged drug excreted through this pathway is minimal. In studies involving patients with both normal and impaired renal function, the cumulative urinary excretion rates of bunazosin were found to be less than 1.1% of the administered dose. This suggests that the compound is extensively metabolized before renal clearance.
Clearance Rates and Half-Life Determination
The elimination half-life and clearance rate are key pharmacokinetic parameters that define the duration of a drug's presence in the body. For an extended-release formulation of Bunazosin, the elimination half-life in healthy volunteers has been determined to be approximately 12 hours.
The compound's pharmacokinetics are notably affected by organ function. Patients with impaired hepatic function have demonstrated an increase in the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and elimination half-life values. Conversely, while the elimination half-life is not significantly affected by renal insufficiency, the AUC is significantly increased and plasma clearance is reduced in these patients.
| Patient Group | Parameter | Value | Unit |
|---|---|---|---|
| Healthy Volunteers (Retard Formulation) | Elimination Half-Life (t½) | ~12 | hours |
| Normal Renal and Hepatic Function | Area Under Curve (AUC₀-∞) | 96.6 ± 48.7 | µg·h/mL |
| Impaired Renal Function | Area Under Curve (AUC₀-∞) | 298.2 ± 199.4 | µg·h/mL |
| Liver Cirrhosis | Area Under Curve (AUC₀-∞) | 157.0 ± 101.0 | µg·h/mL |
Chronopharmacology of this compound
Chronopharmacology examines how the body's natural circadian rhythms influence a drug's effectiveness and pharmacokinetics. youtube.com Research into this compound has revealed time-dependent antihypertensive effects.
A study evaluating the efficacy of this compound on the circadian variation of blood pressure found that the drug's effects were more pronounced during the daytime. jst.go.jp In patients with essential hypertension, both systolic blood pressure (SBP) and diastolic blood pressure (DBP) were significantly decreased during the day active span, but these decreases were not significant during the night resting span. jst.go.jp
Analysis using the cosinor method, a statistical technique for studying biological rhythms, showed that while Bunazosin significantly decreased the MESOR (Midline Estimating Statistic of Rhythm, or the 24-hour average) for both SBP and DBP, it did not alter the circadian amplitude (the extent of variation) or the acrophase (the time of peak value). jst.go.jp Heart rate parameters, including the 48-hour mean, MESOR, amplitude, and acrophase, did not show significant changes. jst.go.jp These findings indicate that this compound exerts its antihypertensive effects with a diurnal variation, being more effective during the body's active period. jst.go.jp
| Parameter | Effect | Significance |
|---|---|---|
| Daytime Systolic Blood Pressure (SBP) | Decreased | p<0.05 |
| Daytime Diastolic Blood Pressure (DBP) | Decreased | Significant |
| Nighttime SBP & DBP | No significant decrease | Not Significant |
| SBP MESOR | Decreased | p<0.05 |
| DBP MESOR | Decreased | p<0.01 |
| Circadian Amplitude | No change | Not Significant |
| Circadian Acrophase | No change | Not Significant |
Time-Dependent Variations in Pharmacological Effects
The pharmacological effects of antihypertensive agents can exhibit variations dependent on the time of administration and the duration of therapy, a field of study known as chronopharmacology. The effectiveness of these drugs is often correlated with the body's natural circadian rhythms, which influence physiological parameters such as blood pressure. Blood pressure does not remain constant throughout a 24-hour period, and understanding these fluctuations is crucial for optimizing therapeutic outcomes. njppp.com
In the context of bunazosin, research has demonstrated differences in its pharmacodynamic effects following single versus multiple doses. Studies on a sustained-release formulation of bunazosin administered to hypertensive patients showed a significant decrease in both systolic and diastolic blood pressure after eight consecutive daily doses compared to baseline values. nih.gov This suggests an enhanced or more stable therapeutic effect over time with consistent use.
Further research into the cellular mechanisms of bunazosin has revealed effects that may contribute to long-term vascular changes. In studies using vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats, this compound was found to inhibit basal DNA synthesis. nih.gov Furthermore, it significantly suppressed the DNA synthesis response to growth factors like platelet-derived growth factor (PDGF) and epidermal growth factor (EGF). nih.gov The expression of growth factors such as basic fibroblast growth factor (bFGF) and transforming growth factor-beta1 (TGF-β1) in these cells was also significantly inhibited by bunazosin. nih.gov These antiproliferative effects on vascular cells suggest that the therapeutic benefits of bunazosin may extend beyond immediate blood pressure reduction, contributing to favorable long-term vascular remodeling, a process inherently dependent on the duration of treatment.
Correlation between Plasma Concentration and Pharmacological Response
The relationship between the plasma concentration of bunazosin and its pharmacological effect, primarily the reduction in blood pressure, has been a subject of clinical investigation. A direct correlation is not always straightforward, and the response can be influenced by the duration of treatment.
In a study involving hypertensive patients, the concentration-effect relationship was analyzed after the first dose and after eight weeks of chronic dosing with a slow-release formulation. nih.gov The analysis, based on a sigmoidal Emax model, established a clear relationship between bunazosin plasma concentration and the drop in mean arterial blood pressure. A notable finding was the change in the EC50 value, which represents the plasma concentration at which 50% of the maximum effect is observed. The EC50 increased from the first dose to the steady-state achieved after chronic dosing, indicating a shift in the concentration-response curve. nih.gov In some patients, this shift was as much as threefold, suggesting a change in responsiveness to the drug over time. nih.gov
Table 1: EC50 of Bunazosin in Hypertensive Patients This interactive table summarizes the change in the mean EC50 of bunazosin after a single dose compared to the steady-state after eight weeks of treatment.
| Dosing Stage | Mean EC50 (ng/mL) | Standard Deviation (ng/mL) |
|---|---|---|
| After First Dose | 4.6 | ± 2.0 |
| At Steady-State (8 weeks) | 9.1 | ± 7.3 |
Data sourced from a study on the concentration/effect relationship of bunazosin in hypertensive patients. nih.gov
Interestingly, while a significant correlation was found between the pretreatment mean arterial blood pressure and the maximum achievable effect with bunazosin, there appeared to be no direct relationship between the administered dose of bunazosin, the resulting plasma levels at trough (the lowest concentration before the next dose), and the corresponding effect at that time point. nih.gov
Further studies have explored the relationship between plasma levels and specific hemodynamic effects. In patients with renal insufficiency, a weak but statistically significant relationship was observed between plasma bunazosin concentrations and the changes in diastolic blood pressure and heart rate. nih.gov However, no correlation was found for systolic blood pressure. This research also noted the presence of hysteresis, a phenomenon where the pharmacological effect lags behind the changes in plasma concentration, indicating a complex relationship between the drug concentration in the plasma and its effect at the site of action. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Platelet-derived growth factor (PDGF) |
| Epidermal growth factor (EGF) |
| Basic fibroblast growth factor (bFGF) |
Preclinical Pharmacological Investigations
Cardiovascular System Research
Preclinical research has delved into the multifaceted effects of bunazosin (B1200336) on the cardiovascular system, exploring its vasodilatory properties, impact on cardiac remodeling, influence on neural control of circulation, and its effects in models of hypertension.
Vasodilatory Effects and Peripheral Resistance Modulation
Bunazosin hydrochloride exerts its primary cardiovascular effect through the blockade of alpha-1 adrenergic receptors located on vascular smooth muscle cells. patsnap.com The activation of these receptors by norepinephrine (B1679862), released from sympathetic nerves, typically leads to vasoconstriction and an increase in peripheral resistance. patsnap.com By competitively antagonizing this interaction, bunazosin induces vasodilation, resulting in a decrease in total peripheral resistance and a subsequent reduction in arterial blood pressure. patsnap.com
Preclinical studies in anesthetized dogs have provided quantitative evidence of these effects. Intravenous administration of bunazosin led to a dose-dependent decrease in aortic blood pressure and a significant, albeit transient, reduction in calculated total peripheral vascular resistance. nih.gov
Interactive Data Table: Hemodynamic Effects of Intravenous Bunazosin in Anesthetized Dogs
| Dose (µg/kg i.v.) | Change in Aortic Blood Pressure | Change in Total Peripheral Resistance |
|---|---|---|
| 1 | Dose-dependent decrease nih.gov | Transient, significant decrease nih.gov |
| 10 | Dose-dependent decrease nih.gov | Transient, significant decrease nih.gov |
| 100 | Dose-dependent decrease nih.gov | Transient, significant decrease nih.gov |
These findings from preclinical animal models underscore the direct vasodilatory action of bunazosin and its ability to modulate peripheral vascular resistance, which is the cornerstone of its antihypertensive effect.
Effects on Cardiac Hypertrophy and Myocardial Energetics
The impact of bunazosin on cardiac hypertrophy, a common consequence of chronic hypertension, has been a subject of significant preclinical investigation, yielding somewhat varied results. In studies utilizing spontaneously hypertensive rats (SHR), a genetic model of hypertension, long-term treatment with bunazosin was shown to significantly decelerate the increase in left ventricular weight. nih.gov However, another study on SHR reported that while bunazosin reduced blood pressure, it did not reverse established left ventricular hypertrophy, a finding the researchers suggested could be due to insufficient afterload reduction or a compensatory increase in plasma norepinephrine.
Beyond its effects on cardiac mass, bunazosin has demonstrated protective effects on myocardial energetics, particularly in the context of ischemia-reperfusion injury. In isolated perfused rat hearts, bunazosin preserved the levels of adenosine (B11128) triphosphate (ATP) and creatine (B1669601) phosphate (B84403) (CrP) following a period of ischemia and improved the recovery of the pressure-rate product during reperfusion. nih.gov This suggests that bunazosin may help protect the myocardium against ischemic damage by maintaining cellular energy stores. nih.gov Further studies in SHR subjected to ischemia and reperfusion also showed that bunazosin treatment improved the restoration of both ATP and CrP. nih.gov
In a model of salt-sensitive hypertension, Dahl salt-sensitive rats fed a high-salt diet, a sub-antihypertensive dose of bunazosin was found to inhibit the development of cardiac hypertrophy. nih.gov This was evidenced by a significantly lower left ventricular weight to body weight ratio and left ventricular tissue DNA content in the bunazosin-treated group compared to controls, without a significant change in blood pressure. nih.gov
Interactive Data Table: Effect of Bunazosin on Myocardial Energetics in Ischemia-Reperfusion Models
| Animal Model | Intervention | Outcome Measure | Result |
|---|---|---|---|
| Isolated Perfused Rat Heart | Bunazosin (5 x 10⁻⁷ and 5 x 10⁻⁶ mol/L) | ATP and Creatine Phosphate levels after 20 min ischemia | Preserved levels |
| Spontaneously Hypertensive Rats | Bunazosin (5 mg/kg/day for 7 weeks) | Restoration of ATP and Creatine Phosphate after 30 min ischemia and reperfusion | Improved restoration nih.gov |
| Dahl Salt-Sensitive Rats | Bunazosin (2 mg/kg/day for 7 weeks) | Left Ventricular Weight / Body Weight Ratio | Significantly lower than control nih.gov |
| Dahl Salt-Sensitive Rats | Bunazosin (2 mg/kg/day for 7 weeks) | Left Ventricular Tissue DNA Content | Significantly lower than control nih.gov |
These preclinical findings suggest that bunazosin may have a beneficial role in mitigating cardiac hypertrophy and preserving myocardial energy metabolism, although its effects on established hypertrophy may be complex.
Influence on Sympathetic Nerve Activity and Baroreflex Sensitivity
Bunazosin's interaction with the autonomic nervous system extends beyond its peripheral receptor blockade. Preclinical studies in anesthetized rats have demonstrated that intravenous bunazosin can modulate central sympathetic outflow. Administration of bunazosin resulted in a reduction in mean arterial pressure accompanied by a significant decrease in both heart rate and inferior cardiac sympathetic nerve activity. nih.gov Interestingly, in the same study, renal sympathetic nerve activity, which is also under sympathetic control, was not significantly decreased by bunazosin. nih.gov This suggests a potentially differential effect of bunazosin on the sympathetic outflow to different organs. nih.gov The reduction in cardiac sympathetic nerve activity may contribute to an anti-tachycardic action of the drug. nih.gov
Interactive Data Table: Effect of Intravenous Bunazosin (10 µg/kg) on Sympathetic Nerve Activity in Anesthetized Rats
| Parameter | Baseline (Control) | Post-Bunazosin |
|---|---|---|
| Mean Arterial Pressure | Not specified | Significant reduction nih.gov |
| Heart Rate | Not specified | Significant decrease nih.gov |
| Inferior Cardiac Nerve Activity | Not specified | Decrease nih.gov |
| Renal Nerve Activity | Not specified | Not significantly decreased nih.gov |
Renal Hypertension Studies
The effects of bunazosin have been investigated in the context of salt-sensitive hypertension, a condition where blood pressure is particularly responsive to dietary salt intake. In a study using Dahl salt-sensitive rats, a well-established genetic model of salt-sensitive hypertension, the administration of a sub-antihypertensive dose of bunazosin for seven weeks during a high-salt diet regimen demonstrated a notable effect on cardiac hypertrophy. nih.gov While this dose of bunazosin did not lead to a significant reduction in blood pressure compared to the control group, it did result in a significantly lower left ventricular weight to body weight ratio and a reduction in the left ventricular tissue DNA content. nih.gov This finding suggests that even without a direct antihypertensive effect in this model, bunazosin may mitigate some of the end-organ damage associated with hypertension, specifically cardiac hypertrophy. nih.gov
Interactive Data Table: Effects of a Sub-Antihypertensive Dose of Bunazosin in Dahl Salt-Sensitive Rats on a High-Salt Diet
| Parameter | Control Group | Bunazosin-Treated Group (2 mg/kg/day) |
|---|---|---|
| Blood Pressure | Time-dependent increase nih.gov | No significant difference from control nih.gov |
| Left Ventricular Weight / Body Weight Ratio | Higher | Significantly lower nih.gov |
| Left Ventricular Tissue DNA Content | Higher | Significantly lower nih.gov |
Despite the availability of this data in a salt-sensitive hypertension model, there is a notable absence of preclinical studies investigating the effects of bunazosin in the two-kidney, one-clip (2K1C) model of renovascular hypertension. The 2K1C model is a classic experimental paradigm that mimics hypertension caused by renal artery stenosis and the subsequent activation of the renin-angiotensin system. nih.govnih.govfrontiersin.org
Ocular System Research
In addition to its systemic cardiovascular effects, bunazosin has been extensively studied for its pharmacological actions within the ocular system, particularly its ability to lower intraocular pressure (IOP).
Intraocular Pressure Reduction Mechanisms (e.g., Uveoscleral Outflow)
Topical administration of this compound has been shown to effectively reduce intraocular pressure. jci.org Preclinical research, primarily in rabbits, has elucidated the primary mechanism behind this IOP-lowering effect. Studies have demonstrated that bunazosin does not significantly alter the rate of aqueous humor formation or the conventional outflow facility through the trabecular meshwork. jci.org Instead, the principal mechanism of action is an increase in the uveoscleral outflow of aqueous humor. jci.org The uveoscleral pathway is a secondary route for aqueous humor drainage from the eye. jci.org
In one key study, the topical application of 0.1% bunazosin in rabbits resulted in a significant reduction in IOP. jci.org This was accompanied by a measured increase in uveoscleral outflow, while the aqueous flow and tonographic outflow facility remained unchanged. jci.org This indicates that bunazosin facilitates the drainage of aqueous humor through the uveoscleral pathway, thereby lowering the pressure within the eye. jci.org
Interactive Data Table: Effect of Topical 0.1% Bunazosin on Aqueous Humor Dynamics in Rabbits
| Parameter | Baseline (Mean ± SEM) | Post-Bunazosin (Mean ± SEM) | P-value |
|---|---|---|---|
| Intraocular Pressure (mm Hg) | 19.6 ± 1.1 | 13.4 ± 0.8 | <0.001 jci.org |
| Uveoscleral Outflow | Not specified | Significantly increased | <0.05 jci.org |
| Aqueous Flow | Not specified | No significant change | Not significant jci.org |
| Fluorophotometric Outflow Facility | Not specified | No significant change | Not significant jci.org |
These preclinical findings have been instrumental in establishing the primary mechanism of action for the ocular hypotensive effects of bunazosin.
Ocular Blood Flow Regulation and Microcirculation in Optic Nerve Head and Retina
Preclinical studies have indicated that this compound plays a significant role in the regulation of ocular blood flow. In healthy human subjects, topical administration of this compound has been observed to increase blood velocity in the optic nerve head (ONH), retina, and choroid without causing significant alterations in blood pressure or heart rate researchgate.net. In a randomized, double-masked, placebo-controlled crossover study involving fifteen normal subjects, a 0.01% concentration of this compound was instilled in one eye. One hour post-instillation, the mean blood flow in the neuroretinal rim area of the ONH in the bunazosin-treated eyes was 13.0% higher than the baseline and significantly greater than in the placebo-treated eyes arvojournals.org. These findings suggest that topical this compound can significantly enhance tissue circulation in the neuroretinal rim arvojournals.org.
Further research in rabbit models has shown that topically applied this compound can ameliorate impairments in ocular blood flow. When nitric oxide synthase (NOS) was inhibited in rabbits, leading to reduced blood flow, a prior instillation of 0.01% this compound significantly suppressed the reduction in ONH capillary blood flow nih.gov. This suggests that by blocking alpha(1)-adrenergic receptors, bunazosin may counteract the increased basal vascular tone that results from the absence of continuous nitric oxide production nih.gov.
Neuroprotective Effects in Retinal Degeneration Models (e.g., Glutamate-induced Neurotoxicity)
This compound has demonstrated neuroprotective properties in preclinical models of retinal degeneration, particularly against glutamate-induced neurotoxicity. nih.govconsensus.app Dysregulation of glutamate (B1630785), a primary excitatory neurotransmitter, can lead to excitotoxicity, a key factor in the degeneration of retinal ganglion cells (RGCs) in various retinal diseases. mdpi.comarvojournals.org
In a study utilizing rat primary retinal cultures, this compound was found to significantly inhibit cell death induced by glutamate at concentrations of 1 and 10 microM. nih.gov The mechanism behind this neuroprotective effect is believed to be, at least in part, due to the inhibition of Na+ channels by this compound, which was shown to inhibit the Na+ influx triggered by veratridine (B1662332) or glutamate. nih.gov This suggests that this compound's neuroprotective action against glutamate-induced cell death in retinal cultures may be linked to its ability to block Na+ channels. nih.govconsensus.app
Suppression of Myopia Progression and Choroidal Blood Perfusion
Preclinical research has identified this compound as a potential agent for suppressing the progression of myopia, with its effects linked to improvements in choroidal blood perfusion. elsevierpure.comarvojournals.orgnih.gov One strategy to intervene in myopia progression is the prevention of choroidal thinning by enhancing choroidal blood perfusion (ChBP). elsevierpure.comnih.gov
In a lens-induced murine model of myopia, the topical application of this compound eye drops was evaluated. elsevierpure.comnih.gov The results showed that compared to control groups, the administration of this compound suppressed the myopic shift in refractive error, axial elongation, choroidal thinning, and scleral thinning. elsevierpure.comnih.gov Concurrently, an increase in ChBP was observed. elsevierpure.comnih.gov Another study using a similar mouse model also concluded that bunazosin has a preventive effect on myopia progression by suppressing both axial elongation and choroidal thinning, which is associated with an increase in choroidal blood flow. arvojournals.org The suppressive impact of the eye drops was found to be dose-dependent. elsevierpure.comnih.gov These findings suggest the potential of this compound eye drops in the management of myopia. elsevierpure.combohrium.com
Table 1: Effects of this compound on Myopia Progression in a Murine Model
| Parameter | Control Group (-30 D lens) | This compound Group (-30 D lens) | P-value |
|---|---|---|---|
| Myopic Shift of Refractive Error (D) | -13.65 ± 5.69 | 2.55 ± 4.30 | < 0.001 |
| Axial Elongation (mm) | 0.226 ± 0.013 | 0.183 ± 0.023 | < 0.05 |
| Choroidal Thinning (μm) | -2.01 ± 1.80 | 1.88 ± 1.27 | < 0.001 |
| Scleral Thinning (μm) | 11.41 ± 3.91 | 19.72 ± 4.01 | < 0.01 |
| Choroidal Blood Perfusion (%) | 52.0 ± 4.1 | 59.5 ± 6.3 | < 0.05 |
Data adapted from a lens-induced murine model study. elsevierpure.comnih.gov
Effects on Retinal Artery Constriction (Phenylephrine- and Endothelin-1-induced)
This compound has been shown to inhibit retinal artery constriction induced by both phenylephrine (B352888) and endothelin-1 (B181129) (ET-1) in preclinical rabbit models. arvojournals.orgarvojournals.orgnih.gov Phenylephrine, an α1-adrenergic receptor agonist, induces vasoconstriction in peripheral vessels. frontiersin.org In studies, intravitreous injection of phenylephrine caused a dose-dependent constriction of rabbit retinal arteries. arvojournals.orgarvojournals.org Topical application of 0.01% bunazosin was found to significantly inhibit this phenylephrine-induced vasoconstriction in the treated eye. arvojournals.orgarvojournals.org
Similarly, ET-1, a potent vasoconstrictor peptide, also induces constriction of retinal arteries when injected intravitreously. arvojournals.orgarvojournals.orgnih.gov Topical instillation of 0.01% bunazosin was also effective in partially inhibiting the vasoconstriction caused by ET-1. arvojournals.orgarvojournals.orgnih.gov Interestingly, bunazosin does not bind to ET receptors, suggesting an indirect mechanism of action. arvojournals.orgnih.gov It is proposed that the inhibitory effect of bunazosin on ET-1-induced vasoconstriction may be partly due to an interaction between the α1-adrenoceptor and the ET receptor. arvojournals.orgnih.gov A comparative study found that bunazosin inhibited ET-1-induced constriction of retinal arteries by 103%. nih.gov
Table 2: Inhibition of Induced Retinal Artery Constriction by Topical this compound
| Inducing Agent | Bunazosin Concentration | Outcome |
|---|---|---|
| Phenylephrine (100 μM) | 0.01% | Almost complete inhibition of vasoconstriction. arvojournals.orgarvojournals.org |
| Endothelin-1 (300 nM) | 0.01% | Significant inhibition of vasoconstriction. arvojournals.orgarvojournals.orgnih.gov |
Findings from studies in rabbit models.
Urological System Research
Mechanisms in Benign Prostatic Hyperplasia (BPH) and Bladder Neck Contracture
This compound is classified as an alpha-1 adrenergic receptor antagonist, and its mechanism of action in the urological system is centered on its ability to block these receptors. patsnap.com Alpha-1 adrenergic receptors are prevalent on the smooth muscle cells of the prostate, bladder neck, and prostatic capsule. patsnap.comtexasurology.com The activation of these receptors by catecholamines like norepinephrine leads to the contraction of these smooth muscles. patsnap.com In conditions such as benign prostatic hyperplasia (BPH) and bladder neck contracture, this smooth muscle contraction can lead to obstruction of the urinary channel and resistance to urinary flow. ccjm.org
By antagonizing the alpha-1 receptors in the bladder neck and prostate, this compound inhibits this smooth muscle contraction. patsnap.comccjm.org This leads to a reduction in the constriction of the urinary channel and lowers the resistance to urinary flow, thereby alleviating the symptoms associated with BPH and bladder neck contracture. patsnap.comccjm.org
Effects on Smooth Muscle Relaxation in Prostate and Bladder Neck
The therapeutic efficacy of this compound in urological conditions like BPH stems directly from its effect on smooth muscle relaxation in the prostate and bladder neck. patsnap.com As an alpha-1 adrenergic receptor antagonist, bunazosin blocks the contractile signals mediated by the sympathetic nervous system on the smooth muscle tissue in these areas. patsnap.comtexasurology.com This blockade results in the relaxation of the smooth muscles in the bladder neck and prostate. patsnap.comccjm.org This relaxation helps to relieve urinary obstruction and improve the flow of urine. patsnap.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Endothelin-1 |
| Glutamate |
| Nitric oxide |
| Phenylephrine |
Studies on Neurogenic Bladder Dysfunction
Neurogenic bladder dysfunction, a common consequence of spinal cord injury (SCI), is characterized by urinary retention and incontinence. The role of alpha-1 adrenergic receptor antagonists in managing this condition has been a subject of investigation. In animal models of SCI, the expression of α1a adrenergic receptor subtypes is altered in the bladder body, suggesting that selective antagonists could modulate bladder function. nih.gov
Central Nervous System Research
This compound's effects extend to the central nervous system, where it has been investigated for its influence on cerebral blood flow and its potential neuroprotective properties.
Cerebral Circulation and Blood Flow Regulation
The regulation of cerebral blood flow is critical for maintaining neuronal health and function. Preclinical studies have explored the impact of this compound on blood flow in ocular models, which can provide insights into its potential effects on cerebral microcirculation. In rabbits, topical application of this compound was found to ameliorate the impairment in ocular blood flow caused by the inhibition of nitric oxide synthase. nih.gov This suggests that by blocking alpha-1 adrenergic receptors, bunazosin may counteract vasoconstriction and improve blood supply in neural tissues. nih.gov
Another study in a murine model of myopia demonstrated that both intraperitoneal and eye drop administration of a 0.01% this compound solution resulted in an increase in choroidal blood flow. arvojournals.org
Table 1: Effect of this compound on Choroidal Blood Flow in a Murine Myopia Model
| Treatment Group | Choroidal Blood Flow (%) | p-value (vs. Control -30D) |
|---|---|---|
| Control -30D | 44.0 ± 6.4 | - |
| Bunazosin Eye Drops -30D | 58.9 ± 8.9 | < 0.05 |
Data is presented as mean ± standard deviation.
Neuroprotection in Ischemic Models (e.g., Cerebral Infarction)
The potential of this compound as a neuroprotective agent has been explored in in vitro models of neuronal injury. Ischemic events like cerebral infarction lead to a cascade of detrimental biochemical events, including excitotoxicity, which contributes to neuronal cell death.
A key area of investigation has been the effect of bunazosin on vascular smooth muscle cells. In cultured vascular smooth muscle cells from spontaneously hypertensive rats (SHRs), which exhibit exaggerated growth, this compound was found to inhibit basal DNA synthesis and suppress the response to various growth factors. nih.gov This anti-proliferative effect could be relevant in the context of post-ischemic vascular remodeling. nih.gov
While comprehensive in vivo studies on the neuroprotective effects of this compound in animal models of cerebral infarction, such as the middle cerebral artery occlusion (MCAO) model, are not detailed in the available search results, the foundational research into its cellular mechanisms provides a basis for its potential therapeutic application in stroke.
Influence on Brain Renin-Angiotensin System
The renin-angiotensin system (RAS) within the brain plays a crucial role in regulating physiological processes, including blood pressure and fluid balance. While systemic administration of this compound has been shown to not significantly alter plasma renin activity, its direct interaction with the brain RAS is an area of interest. nih.gov
Preclinical studies investigating the specific effects of this compound on the components of the brain RAS, such as angiotensin II levels or the binding to AT1 receptors in brain tissue, are not extensively covered in the provided search results. However, research has shown that this compound does not suppress the response of DNA synthesis to Angiotensin II in vascular smooth muscle cells from spontaneously hypertensive rats, suggesting a degree of specificity in its interactions with different signaling pathways. nih.gov Further investigation is required to clarify the precise influence of this compound on the intricate workings of the renin-angiotensin system within the central nervous system.
Comparative Pharmacological Studies
Comparison with Other Alpha-1 Adrenoceptor Antagonists (e.g., Prazosin, Tamsulosin, Doxazosin)
Bunazosin's pharmacological actions are best understood when contrasted with other widely used alpha-1 adrenoceptor antagonists such as Prazosin, Tamsulosin, and Doxazosin (B1670899).
Alpha-1 adrenoceptors are subdivided into α1A, α1B, and α1D subtypes, and the clinical effects of antagonists are largely determined by their affinity and selectivity for these subtypes. Bunazosin (B1200336) hydrochloride is recognized as a potent and selective alpha-1 adrenoceptor antagonist. nih.gov While comprehensive data directly comparing the binding affinities (Ki values) of bunazosin with prazosin, tamsulosin, and doxazosin across all subtypes is limited in single studies, the available literature allows for a comparative overview.
Prazosin is a non-selective alpha-1 antagonist, binding with high affinity to all three subtypes (α1A, α1B, and α1D). nih.gov Doxazosin also demonstrates a non-selective profile, similar to prazosin. nih.gov In contrast, tamsulosin exhibits a degree of selectivity for the α1A and α1D subtypes over the α1B subtype, which is thought to contribute to its uroselective effects. nih.gov Bunazosin's high affinity for alpha-1 adrenoceptors has been established, and it is considered a selective antagonist at these sites. nih.govnih.gov This selectivity is crucial for its therapeutic actions, distinguishing it from non-selective agents. patsnap.com
| Antagonist | α1A Affinity | α1B Affinity | α1D Affinity | Overall Selectivity |
|---|---|---|---|---|
| Bunazosin | High | - | - | Selective for α1 |
| Prazosin | High | High | High | Non-selective |
| Tamsulosin | High | Lower | High | Selective for α1A/α1D |
| Doxazosin | High | High | High | Non-selective |
Data synthesized from multiple sources indicating general selectivity profiles. Specific Ki values are not consistently available across all sources for a direct numerical comparison.
Functionally, this translates to bunazosin having a selective inhibitory action at alpha-1 adrenoceptors, which has been demonstrated in various tissues. nih.gov Studies in rabbit eyes suggest that bunazosin can selectively suppress the norepinephrine-evoked increase in intraocular pressure without significantly affecting mydriasis, indicating a functional selectivity for different alpha-1 adrenoceptor subtypes regulating these responses. arvojournals.org
The varying receptor selectivities of alpha-1 antagonists lead to differential effects on various organ systems.
Cardiovascular System: Non-selective alpha-1 blockers like prazosin and doxazosin are known for their significant effects on blood pressure, which can lead to side effects such as orthostatic hypotension. researchgate.net Tamsulosin, with its higher selectivity for the α1A subtype predominantly found in the prostate, generally has a lesser impact on blood pressure. nih.gov Bunazosin, while used as a systemic antihypertensive, has been shown in topical formulations for ocular use to have minimal effects on blood pressure and heart rate in healthy individuals. nih.gov
Ocular System: Bunazosin hydrochloride has been extensively studied for its ocular hypotensive effects. It is used as an anti-glaucoma drug and is known to improve ocular circulation. nih.gov Topically applied bunazosin can reach the posterior segment of the eye and has shown neuroprotective effects in retinal neuronal damage models. nih.gov When used topically, it has been reported to increase blood velocity in the optic nerve head, retina, and choroid. nih.gov Other alpha-blockers like tamsulosin are associated with a risk of Intraoperative Floppy Iris Syndrome (IFIS) during cataract surgery. wikiwand.com
Urological System: Alpha-1 blockers are a first-line treatment for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). They work by relaxing the smooth muscle of the prostate and bladder neck. wikipedia.org While all the compared drugs are effective in treating LUTS, their side effect profiles can differ. Tamsulosin's uroselectivity is thought to result in fewer cardiovascular side effects. researchgate.net Bunazosin has also been shown to be effective in the symptomatic treatment of prostatism. nih.gov
| Antagonist | Cardiovascular Effects | Ocular Effects | Urological Effects |
|---|---|---|---|
| Bunazosin | Antihypertensive (systemic); Minimal BP change (topical) | Lowers IOP, Improves ocular blood flow, Neuroprotective | Improves LUTS in BPH |
| Prazosin | Significant blood pressure lowering, risk of orthostatic hypotension | - | Improves LUTS in BPH |
| Tamsulosin | Less impact on blood pressure than non-selective agents | Risk of IFIS | Improves LUTS in BPH, Uroselective |
| Doxazosin | Significant blood pressure lowering, risk of orthostatic hypotension | - | Improves LUTS in BPH |
Combination Therapies and Synergistic Effects
This compound has been evaluated in combination with other therapeutic agents to enhance its efficacy, particularly in the management of ocular conditions and potentially in BPH.
Combination therapy of bunazosin with the prostaglandin analog latanoprost (B1674536) has demonstrated synergistic effects in lowering intraocular pressure (IOP) in glaucoma patients. Studies have shown that adding bunazosin to a latanoprost regimen can result in a significant additional reduction in IOP. medscape.com This additive effect is attributed to their different mechanisms of action for increasing uveoscleral outflow. nih.gov In one study, the combination of bunazosin and latanoprost showed a greater peak and maximal reduction in IOP in monkeys compared to either drug alone.
The co-administration of this compound with the beta-blocker timolol has also been found to be effective in reducing IOP. A study evaluating bunazosin as an adjunctive therapy to timolol in patients with primary open-angle glaucoma found that the combination led to a significant reduction in IOP compared to baseline. The IOP-lowering effect of beta-blockers like timolol stems from a decrease in aqueous humor production. This mechanism is complementary to that of bunazosin, which enhances uveoscleral outflow, thus providing a rationale for their combined use.
| Combination Therapy | Condition | Observed Synergistic/Additive Effect |
|---|---|---|
| Bunazosin + Latanoprost | Glaucoma | Significant additional reduction in Intraocular Pressure (IOP) |
| Bunazosin + Timolol | Glaucoma | Significant reduction in Intraocular Pressure (IOP) from baseline |
There are no published research findings or clinical studies on the combination therapy of this compound with the antiandrogen oxendolone for the treatment of benign prostatic hyperplasia (BPH). While combination therapy for BPH often involves an alpha-1 blocker and a 5-alpha-reductase inhibitor, and oxendolone is an antiandrogen used for BPH in Japan, the specific synergistic effects of bunazosin and oxendolone have not been investigated in the available scientific literature.
Translational and Clinical Research Considerations
Biomarkers for Therapeutic Efficacy and Response Prediction
The identification of reliable biomarkers is a crucial step toward personalized medicine, allowing for the prediction of a patient's response to therapy. unirioja.eswsu.edu While specific pharmacogenomic biomarkers for bunazosin (B1200336) hydrochloride are not yet established in clinical practice, the field of pharmacogenomics offers a clear path for future research. wsu.edumayo.edu Biomarkers can be used to detect disease, monitor its progression, and evaluate the effectiveness of treatment. unirioja.es
Currently, the approach to predicting therapeutic response to many drugs relies on broad clinical characteristics. However, research is moving towards more precise molecular indicators. unirioja.es For instance, in other therapeutic areas, proteomic-based machine learning approaches are being used to identify panels of serum biomarkers to predict patient responses to specific therapies. sciety.org Such an approach could be applied to bunazosin therapy for hypertension or glaucoma to identify patient subgroups who are most likely to benefit.
Potential areas for biomarker discovery for bunazosin could include:
Genomic Markers: Single Nucleotide Polymorphisms (SNPs) in the gene encoding the alpha-1 adrenergic receptor could influence individual sensitivity and response to bunazosin. escholarship.org Identifying these variations could help tailor treatment.
Proteomic and Metabolomic Markers: Analyzing proteins and metabolites in patient samples (e.g., blood, aqueous humor) could reveal signatures that correlate with therapeutic success or failure. unirioja.es This could involve identifying novel genes associated with drug response by using metabolomics data to inform genome-wide association studies (GWAS). mayo.edu
Functional Markers: In ophthalmology, changes in choroidal blood perfusion, measurable with advanced imaging, could serve as a dynamic biomarker for the drug's effect, particularly in emerging indications like myopia. nih.govarvojournals.org
Developing a composite score from multiple biomarkers could offer a more robust predictive model for treatment response, moving beyond a "one-size-fits-all" approach. nih.gov
Development of Novel Formulations for Targeted Delivery (e.g., Ophthalmic Solutions, Sustained-Release)
Advancements in drug delivery technology are pivotal for enhancing the efficacy and convenience of bunazosin hydrochloride. ijpsjournal.com Novel drug delivery systems (NDDS) aim to deliver medication precisely to the target site, which can improve therapeutic outcomes and reduce side effects. ijpsjournal.com For bunazosin, research is focused on creating formulations that provide sustained-release and targeted delivery, particularly for ophthalmic applications. mdpi.com
Conventional eye drops are often limited by poor bioavailability due to rapid nasolacrimal drainage and low corneal penetration. To overcome these challenges, stimuli-responsive or "smart" polymer-based in-situ gel systems have attracted significant attention. mdpi.com These systems are administered as a liquid but transform into a gel upon contact with the eye's physiological conditions (e.g., temperature or pH), prolonging the drug's residence time on the ocular surface. mdpi.com
Examples of novel formulation strategies applicable to this compound include:
In-Situ Gels: Formulations using polymers like poloxamers and hydroxypropyl methylcellulose (B11928114) (HPMC) can create a gel-like consistency upon instillation, providing sustained drug release for several hours. mdpi.com
Liposomal Hydrogels: Incorporating bunazosin into liposomes, which are then embedded within a hydrogel, can further control the release profile and improve drug stability. researchgate.net
Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate the drug, allowing for high precision in delivery and potentially overcoming barriers like the blood-retina barrier. ijpsjournal.comresearchgate.net
These advanced formulations hold the promise of improving the therapeutic index of bunazosin, particularly in treating chronic conditions like glaucoma where consistent intraocular pressure control is essential.
Table 1: Potential Novel Drug Delivery Systems for this compound
| Delivery System | Description | Potential Advantages for Bunazosin |
|---|---|---|
| In-Situ Gels | Liquid formulations that transition to a gel phase upon ocular instillation due to stimuli like temperature or pH. mdpi.com | Increased pre-corneal residence time, sustained drug release, improved bioavailability, reduced dosing frequency. mdpi.com |
| Liposomes | Microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. ijpsjournal.com | Enhanced drug stability, targeted delivery to specific ocular tissues, potential for improved penetration. |
| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm, made from biodegradable polymers. ijpsjournal.com | High precision for targeted therapy, ability to overcome biological barriers, controlled and sustained release. ijpsjournal.com |
| Polymer-drug Conjugates | Covalent attachment of a drug to a polymer backbone. ijpsjournal.com | Improved solubility and stability, prolonged circulation time, targeted accumulation at the site of action. |
Future Research Directions for this compound
Future research on this compound is poised to expand its clinical utility through the exploration of new diseases it can treat, the use of more sophisticated preclinical models to understand its mechanisms, and the application of genomic data to personalize therapy.
While bunazosin is established for treating hypertension, benign prostatic hyperplasia (BPH), and glaucoma, compelling preclinical evidence suggests its potential in a significant new therapeutic area: myopia. wikipedia.orgpatsnap.comarvojournals.org
Myopia (nearsightedness) has seen a rapid increase in incidence, becoming a global public health concern. nih.govnih.govelsevierpure.com Recent research has focused on drug repositioning to find existing safe medications that can suppress myopia progression. arvojournals.org Studies using mouse models have demonstrated that this compound eye drops can suppress the progression of myopia. nih.govnih.gov The proposed mechanism involves the drug's action as an alpha-1 adrenergic blocker, which alleviates vasoconstriction and increases choroidal blood perfusion (ChBP). nih.govarvojournals.org This increased blood flow is thought to counteract the choroidal thinning associated with myopic axial elongation. nih.govarvojournals.org
In a lens-induced myopia mouse model, administration of bunazosin eye drops was shown to:
Suppress the myopic shift in refractive error. nih.govelsevierpure.com
Inhibit axial elongation. nih.govelsevierpure.com
Prevent choroidal and scleral thinning. nih.govelsevierpure.com
Increase choroidal blood flow. nih.govarvojournals.org
The suppressive effect was found to be dose-dependent and more potent than other glaucoma eye drops and alpha-1 blockers tested. nih.govelsevierpure.com These findings strongly support further investigation into the efficacy of bunazosin for treating myopia in humans. nih.govbohrium.com
Table 2: Preclinical Findings for Bunazosin in Myopia Control (Murine Model)
| Parameter | Control Group (Myopia Induced) | Bunazosin 0.01% Group (Myopia Induced) | Outcome |
|---|---|---|---|
| Myopic Shift | -13.65 ± 5.69 D | +2.55 ± 4.30 D | Significant suppression of myopic shift (P < 0.001). nih.govelsevierpure.com |
| Axial Elongation | 0.226 ± 0.013 mm | 0.183 ± 0.023 mm | Significant inhibition of axial elongation (P < 0.05). nih.govelsevierpure.com |
| Choroidal Thinning | -2.01 ± 1.80 µm | +1.88 ± 1.27 µm | Significant prevention of choroidal thinning (P < 0.001). nih.govelsevierpure.com |
| Scleral Thinning | 11.41 ± 3.91 µm | 19.72 ± 4.01 µm | Significant prevention of scleral thinning (P < 0.01). nih.govelsevierpure.com |
| Choroidal Blood Perfusion | 52.0% ± 4.1% | 59.5% ± 6.3% | Significant increase in blood perfusion (P < 0.05). nih.govelsevierpure.com |
Advanced Preclinical Models for Disease Pathology
The use of sophisticated preclinical models is essential for elucidating the mechanisms of action of bunazosin and for testing its efficacy in various disease contexts. mdpi.com Research on bunazosin has utilized several advanced models that replicate human disease pathology.
Lens-Induced Myopia (LIM) Models: Both murine and guinea pig models are used to study myopia. nih.govarvojournals.org In these models, negative-power lenses are placed over the eye to induce axial elongation and a myopic shift, mimicking the development of nearsightedness. nih.govarvojournals.org These models have been instrumental in demonstrating bunazosin's ability to increase choroidal blood flow and suppress myopia progression. nih.govarvojournals.org
Spontaneously Hypertensive Rat (SHR) Models: Cultured vascular smooth muscle cells (VSMCs) from these rats exhibit exaggerated growth compared to cells from normotensive rats. This model is used to study the antiproliferative effects of antihypertensive drugs. Research has shown that bunazosin inhibits the hyperresponsiveness of these cells to growth factors, suggesting a mechanism beyond simple vasodilation in its antihypertensive effect. nih.gov
Retinal Neuroprotection Models: To study bunazosin's potential neuroprotective effects relevant to glaucoma, researchers use models such as rat primary retinal cultures. In these cultures, bunazosin was found to reduce glutamate-induced neuronal cell death. medchemexpress.cn Additionally, rabbit models involving the injection of vasoconstrictors like endothelin-1 (B181129) are used to impair optic nerve head blood flow and induce glaucomatous changes, allowing for the evaluation of bunazosin's protective circulatory and neuronal effects. medchemexpress.cn
These models provide critical insights into the drug's cellular and physiological effects, guiding its development for new and existing indications. mdpi.com
Table 3: Summary of Advanced Preclinical Models Used in Bunazosin Research
| Model | Organism/System | Disease Pathology Studied | Key Findings with Bunazosin |
|---|---|---|---|
| Lens-Induced Myopia (LIM) | C57BL/6J Mice, Guinea Pigs | Myopia progression, axial elongation, choroidal thinning. nih.govarvojournals.org | Suppresses myopic shift, inhibits axial elongation, and increases choroidal blood flow. arvojournals.orgnih.gov |
| Vascular Smooth Muscle Cell (VSMC) Culture | Spontaneously Hypertensive Rats (SHRs) | Vascular smooth muscle cell proliferation in hypertension. nih.gov | Inhibits exaggerated cell growth by suppressing the response to growth factors. nih.gov |
| Primary Retinal Culture | Rats | Glutamate-induced neurotoxicity (relevant to glaucoma). medchemexpress.cn | Reduces neuronal cell death, suggesting a direct neuroprotective effect. medchemexpress.cn |
| Endothelin-1 Induced Ischemia | Rabbits | Impaired optic nerve head blood flow and retinal ganglion cell loss (glaucoma). medchemexpress.cn | Improves optic nerve head blood flow and reduces neuronal damage. medchemexpress.cn |
Pharmacogenomic Studies and Personalized Medicine Approaches
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. wsu.edu This field holds the key to moving away from a trial-and-error prescribing approach toward a more precise, personalized medicine strategy that can maximize efficacy and minimize adverse reactions. wsu.edumayo.edu
To date, there are no widespread clinical pharmacogenomic tests specifically for this compound. However, this represents a significant and valuable direction for future research. The primary target of bunazosin is the α1-adrenergic receptor. wikipedia.orgmedchemexpress.com Genetic variations (polymorphisms) in the gene encoding this receptor (ADRA1) could lead to differences in binding affinity or signal transduction, thereby altering patient response to the drug.
A future pharmacogenomic research program for bunazosin could involve:
Candidate Gene Studies: Sequencing the ADRA1 gene in patient cohorts to identify common variants.
Genome-Wide Association Studies (GWAS): A broader approach to scan the entire genome for genetic markers associated with bunazosin efficacy in treating hypertension or its intraocular pressure-lowering effect in glaucoma.
Functional Genomics: Investigating how identified genetic variants alter the function of the α1-adrenergic receptor in laboratory models.
By integrating genomic data with clinical outcomes, researchers could develop genetic tests to predict which patients will respond best to bunazosin, enabling a more personalized approach to treatment for conditions like hypertension and glaucoma. mayo.edu
Q & A
Q. How can researchers determine the solubility profile of Bunazosin Hydrochloride in various solvents?
To establish solubility, dissolve measured quantities of this compound in solvents (e.g., water, methanol, ethanol, or acetone) under controlled temperature (e.g., 25°C). Use gravimetric analysis or UV spectrophotometry at 254 nm to quantify dissolved concentrations. Note that solubility discrepancies between sources (e.g., "slightly soluble in water" vs. "highly soluble") may arise from variations in purity, temperature, or solvent preparation . Validate findings using standardized protocols, such as those outlined for similar hydrochloride compounds .
Q. What methodologies are recommended for assessing the purity of this compound?
Purity can be evaluated via:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column, UV detector (254 nm), and mobile phase (e.g., methanol:buffer mixtures) to resolve impurities. Compare peak areas of the analyte and reference standards .
- Thin-Layer Chromatography (TLC): Employ silica gel plates and a solvent system (e.g., chloroform:methanol) to detect related substances. Quantify impurities using densitometry .
- Elemental Analysis: Verify chloride content via titration or ion chromatography to confirm stoichiometric consistency with the molecular formula (C₁₉H₂₇N₅O₃·HCl) .
Q. What are the standard protocols for identifying this compound in laboratory settings?
Identification methods include:
- Infrared Spectroscopy (IR): Compare sample spectra with reference data to confirm functional groups (e.g., quinazoline ring vibrations) .
- Melting Point Determination: Measure decomposition temperature (~273°C) using a calibrated apparatus .
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyze absorption maxima in acidic or basic media to verify structural characteristics .
Q. How should this compound be stored to maintain stability in research environments?
Store in airtight, light-resistant containers at controlled room temperature (20–25°C). Monitor hygroscopicity by measuring moisture content via Karl Fischer titration. Avoid exposure to oxidizing agents or extreme pH conditions, which may degrade the compound .
Advanced Research Questions
Q. How can researchers optimize analytical parameters for quantifying this compound in complex matrices?
Optimize HPLC conditions by:
- Adjusting mobile phase composition (e.g., acetonitrile:phosphate buffer) to improve peak resolution.
- Modifying flow rates (1.0–1.5 mL/min) and column temperatures (30–40°C) to reduce run time while maintaining sensitivity .
- Validating the method using ICH guidelines for linearity, accuracy, and precision. Cross-validate with mass spectrometry (LC-MS) for trace-level detection .
Q. What strategies are effective for resolving contradictions in pharmacological data involving this compound?
Address discrepancies by:
- Systematic Review of Experimental Design: Ensure dose ranges, animal models, and endpoint measurements align with prior studies. For example, variations in α₁-adrenergic receptor affinity assays may arise from tissue-specific receptor subtypes .
- Sensitivity Analysis: Test hypotheses under multiple conditions (e.g., pH, co-administered drugs) to identify confounding factors .
- Meta-Analysis: Pool data from independent studies to assess reproducibility and statistical significance .
Q. How should stability-indicating methods be developed for this compound under stress conditions?
Subject the compound to forced degradation (e.g., heat, light, acidic/alkaline hydrolysis) and analyze degradation products via:
- HPLC-DAD/MS: Identify degradation pathways (e.g., hydrolysis of the quinazoline ring) and quantify major impurities .
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and monitor changes using validated assays .
Q. How can researchers reconcile conflicting solubility data for this compound across literature sources?
Re-evaluate experimental parameters:
- Purity Verification: Use HPLC to confirm sample integrity, as impurities may alter solubility .
- Temperature Control: Standardize dissolution testing at 25°C ± 0.5°C to minimize variability .
- Solvent Preparation: Pre-saturate solvents with this compound to achieve equilibrium solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
